硝酸钙-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

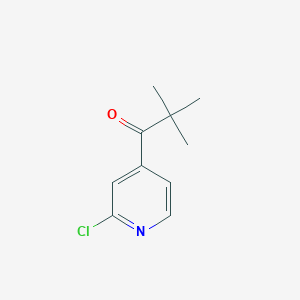

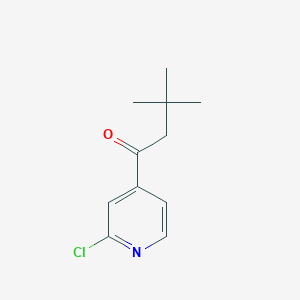

Calcium nitrate-15N2 is a simple inorganic salt of calcium, nitrogen, and oxygen with the chemical formula Ca(15NO3)2 . It is commonly used as a fertilizer and can be used in cell growth media for protein expression . It usually exists as a tetrahydrate form, represented as Ca(15NO3)2 · 4H2O .

Synthesis Analysis

Calcium nitrate is produced by reacting calcium carbonate (normally as limestone) with nitric acid . It is also obtained as an intermediate product during the production of nitrogen fertilizers through the Odda process, which involves acidification of calcium phosphate . It can also be synthesized through the reaction of calcium hydroxide and ammonium nitrate solution .Molecular Structure Analysis

The molecular weight of Calcium nitrate-15N2 is 166.07 g/mol . The InChI key is ZCCIPPOKBCJFDN-IMSGLENWSA-N . The canonical SMILES representation is [N+] (=O) ( [O-]) [O-]. [N+] (=O) ( [O-]) [O-]. [Ca+2] .Chemical Reactions Analysis

Calcium nitrate reacts with various compounds to form different products. For example, when mixed with potassium chloride, it produces calcium chloride and potassium nitrate . When calcium nitrate reacts with ammonium phosphate, it yields ammonium nitrate and calcium phosphate .Physical And Chemical Properties Analysis

Calcium nitrate-15N2 is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere . It has a density of 2.36 g/cm³ . The melting point is 561°C and the boiling point is 130-140 °C .科学研究应用

1. 农业和土壤科学

硝酸钙-15N2 在农业和土壤科学研究中被广泛使用。例如,Colbourn、Harper 和 Iqbal(1984)展示了其在用冬小麦耕种的粘土土壤中量化反硝化损失方面的应用。他们使用含有15N的硝酸钙肥料来测量土壤中的反硝化过程,显示了通过这种途径显著的氮损失 (Colbourn, Harper, & Iqbal, 1984)。同样,Nadelhoffer 等人(1995)追踪了标记有15N的硝酸盐在北部硬木林中的运动,以研究其被同化到生物量和土壤库中的过程,揭示了森林生态系统中硝酸盐动态的见解 (Nadelhoffer et al., 1995)。

2. 环境修复

硝酸钙-15N2 在环境修复中也有应用。例如,Huang 等人(2010)研究了硝酸钙注入作为市政河流沉积物修复方法的效果。他们的研究表明了硝酸钙在控制沉积物释放磷的有效性,突显了其在改善沉积物修复生物处理性能方面的潜力 (Huang et al., 2010)。

3. 生物化学和植物生理学

在生物化学和植物生理学领域,硝酸钙-15N2 被用于研究植物中的营养元素吸收和代谢。例如,Liu、Hu 和 Chu(2016)描述了一种使用标记有15N的硝酸钙来分析水稻中硝酸盐吸收和运输的方法,展示了其在理解植物氮代谢方面的实用性 (Liu, Hu, & Chu, 2016)。

4. 化学研究

在化学研究中,硝酸钙-15N2 被用于对酚类化合物进行安全硝化,如 Bose 等人(2006)所研究的。他们的研究突出了硝酸钙作为一种在微波辐射下的硝化剂的用途,这对于教育目的中展示绿色化学方法也是重要的 (Bose et al., 2006)。

安全和危害

Inhalation of Calcium nitrate-15N2 may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed and ingestion may cause nausea, vomiting, and gastrointestinal irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

作用机制

Target of Action

Calcium nitrate-15N2, with the linear formula Ca(15NO3)2 , is primarily used in agriculture . Its primary targets are plants, where it serves as a source of both calcium and nitrogen. Calcium is a vital nutrient that strengthens the plant’s cellular structure, while nitrogen is essential for protein synthesis and growth.

Mode of Action

Calcium nitrate-15N2 dissolves in water to release calcium ions (Ca++) and nitrate ions (15NO3-) into the soil . The calcium ions help to strengthen plant cell walls, while the nitrate ions are readily absorbed by plant roots and used to produce proteins and other vital growth substances.

属性

IUPAC Name |

calcium;dioxido(oxo)(15N)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3/c;2*2-1(3)4/q+2;2*-1/i;2*1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCIPPOKBCJFDN-IMSGLENWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[15N+](=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583830 |

Source

|

| Record name | Calcium bis[(~15~N)nitrate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31432-44-7 |

Source

|

| Record name | Calcium bis[(~15~N)nitrate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。